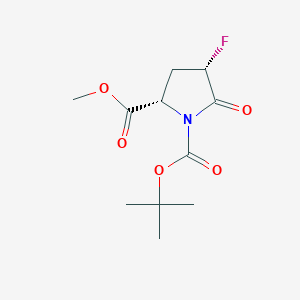

Boc-cis-4-Fluor-5-oxo-L-Prolinmethylester

Übersicht

Beschreibung

“Boc-cis-4-fluoro-5-oxo-L-proline methyl ester” is a chemical compound with the CAS Number: 1268729-74-3 . It has a molecular weight of 261.25 and its IUPAC name is 1-tert-butyl 2-methyl (2S,4S)-4-fluoro-5-oxo-1,2-pyrrolidinedicarboxylate . This compound is an amino acid derivative and has shown promising potential applications in various fields of research and industry.

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical and Chemical Properties Analysis

“Boc-cis-4-fluoro-5-oxo-L-proline methyl ester” is a white powder . The compound should be stored at 0-8°C . Its density is 1.153 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Peptidsynthese

“Boc-cis-4-Fluor-5-oxo-L-Prolinmethylester” wird in der Peptidsynthese als Substrat verwendet. Es ist besonders nützlich, um Fluor in Peptide einzuführen, was die Eigenschaften des Peptids, wie z. B. seine metabolische Stabilität und biologische Aktivität, deutlich verändern kann .

Pharmazeutische Forschung

In der pharmazeutischen Forschung dient diese Verbindung als Vorläufer bei der Synthese von potenziellen Dipeptidylpeptidase-IV (DPP4)-Inhibitoren. DPP4-Inhibitoren sind eine Klasse von Medikamenten, die zur Behandlung von Typ-2-Diabetes eingesetzt werden, indem sie die Wirkung von Inkretin-Hormonen verlängern, die die Insulinproduktion erhöhen .

Ligandenentwicklung

Die Verbindung ist auch an der Entwicklung von α4β2-Rezeptorliganden beteiligt. Diese Liganden haben einen Pyrrolidin-Kern und sind für die Forschung zu neurologischen Erkrankungen und Krankheiten von Bedeutung, da sie die Neurotransmitterfreisetzung modulieren .

Antitumoraktivität

Obwohl es nicht direkt mit “this compound” zusammenhängt, wurden seine strukturellen Analoga, wie z. B. Hydroxyproline, sowohl in der Gewebekultur als auch in vivo auf ihre Antitumoraktivität getestet. Dies deutet auf potenzielle Forschungsanwendungen dieser Verbindung in Studien zur Krebsbehandlung hin .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been used as ligands for α4β2 receptors and as potential inhibitors for dipeptidyl peptidase IV (DPP4) .

Mode of Action

Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

If it acts as a dpp4 inhibitor, it could potentially affect the incretin pathway, which plays a crucial role in glucose homeostasis .

Result of Action

If it acts as a dpp4 inhibitor, it could potentially increase the levels of incretin hormones, thereby promoting insulin secretion and inhibiting glucagon release .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . .

Biochemische Analyse

Biochemical Properties

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is involved in various biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s fluorine atom and ester group contribute to its reactivity, making it a valuable tool in biochemical research .

Cellular Effects

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and other cellular components .

Molecular Mechanism

At the molecular level, Boc-cis-4-fluoro-5-oxo-L-proline methyl ester exerts its effects through interactions with biomolecules. It can bind to enzymes and proteins, inhibiting or activating their functions. The compound’s unique structure allows it to interact with specific binding sites, leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage optimization in research .

Metabolic Pathways

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its overall activity and function .

Subcellular Localization

The subcellular localization of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within cells .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKBNRNCKCOQQN-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC(C1=O)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](C[C@@H](C1=O)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

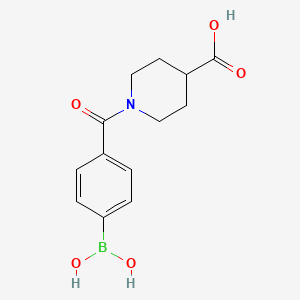

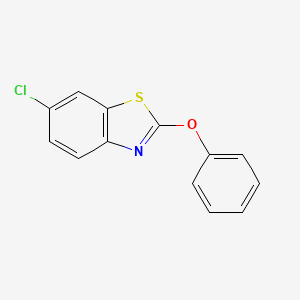

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)

![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)